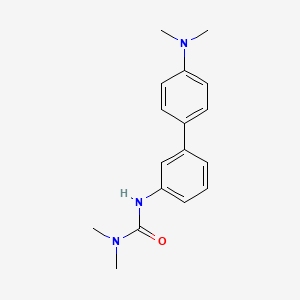
阿特格列汀
概述
描述
阿特格列汀是一种小分子抑制剂,专门针对脂肪甘油三酯脂肪酶 (ATGL)。ATGL 是一种重要的酶,参与从细胞甘油三酯储存库中动员脂肪酸。 通过抑制 ATGL,阿特格列汀减少了脂肪酸动员,使其成为研究脂质代谢和代谢紊乱潜在治疗应用的宝贵工具 .
科学研究应用
阿特格列汀具有广泛的科学研究应用,包括:
化学: 用作研究脂质代谢和 ATGL 在各种生化途径中的作用的工具。
生物学: 有助于理解细胞中脂质储存和动员的调节。
医学: 研究用于治疗肥胖症、胰岛素抵抗和心脏病等代谢紊乱的潜在治疗应用。
工业: 用于开发靶向脂质代谢的新药
作用机制
阿特格列汀通过选择性抑制脂肪甘油三酯脂肪酶 (ATGL) 发挥作用。ATGL 负责甘油三酯分解代谢的初始步骤,将甘油三酯转化为二酰甘油和游离脂肪酸。通过抑制 ATGL,阿特格列汀减少了脂肪组织中脂肪酸的释放,从而影响脂质代谢。 这种抑制可能导致各种组织中脂毒性降低和代谢功能改善 .
类似化合物:
连翘苷: 另一种脂肪甘油三酯脂肪酶抑制剂,对 ATGL 表现出类似的抑制效果。
NG-497: 一种靶向人 ATGL 的小分子抑制剂,具有选择性抑制特性
阿特格列汀的独特性: 阿特格列汀在其对 ATGL 的高选择性和其在体外和体内减少脂肪酸动员的能力方面是独一无二的。 这种选择性使其成为研究脂质代谢和开发潜在治疗应用的宝贵工具 .
生化分析
Biochemical Properties
Atglistatin functions as a potent and selective inhibitor of adipose triglyceride lipase. By inhibiting adipose triglyceride lipase, Atglistatin effectively reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition has been shown to impact several biochemical pathways and interactions with other biomolecules. For instance, Atglistatin-treated organisms exhibit elevated levels of hormone-sensitive lipase, another enzyme involved in lipid metabolism. Additionally, Atglistatin influences the activity of autophagy-related proteins, such as microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .
Cellular Effects
Atglistatin has profound effects on various cell types and cellular processes. In adipocytes, the inhibition of adipose triglyceride lipase by Atglistatin leads to the accumulation of triglycerides, resulting in increased lipid droplet formation. This accumulation can cause oxidative stress and inflammation in cells. Furthermore, Atglistatin has been shown to affect cellular respiration by reducing oxygen consumption and fatty acid β-oxidation. In endothelial cells, Atglistatin impairs endothelial barrier function and exacerbates postprandial endothelial dysfunction when combined with lipid overload .
Molecular Mechanism
The molecular mechanism of Atglistatin involves its binding to the active site of adipose triglyceride lipase, thereby preventing the enzyme from catalyzing the hydrolysis of triglycerides. This inhibition leads to a decrease in the production of free fatty acids and glycerol. Atglistatin also influences the expression and phosphorylation of hormone-sensitive lipase, which compensates for the reduced activity of adipose triglyceride lipase. Additionally, Atglistatin affects the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, thereby impacting the degradation of cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atglistatin have been observed to change over time. Short-term exposure to Atglistatin results in the accumulation of triglycerides and reduced fatty acid β-oxidation. Over longer periods, Atglistatin-treated organisms exhibit increased oxidative stress and inflammation. The stability of Atglistatin in laboratory conditions has been shown to be relatively high, with minimal degradation over time. Prolonged exposure to Atglistatin can lead to adaptive responses in cells, such as increased expression of compensatory enzymes like hormone-sensitive lipase .
Dosage Effects in Animal Models
The effects of Atglistatin vary with different dosages in animal models. At lower doses, Atglistatin effectively inhibits adipose triglyceride lipase without causing significant adverse effects. At higher doses, Atglistatin can lead to severe fat accumulation, oxidative stress, and inflammation. In some cases, high doses of Atglistatin have been associated with impaired cardiac function and increased cardiac hypertrophy in animal models . These findings highlight the importance of carefully titrating the dosage of Atglistatin to achieve the desired effects without causing toxicity.
Metabolic Pathways
Atglistatin is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting adipose triglyceride lipase, Atglistatin reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition affects the overall metabolic flux, as the reduced availability of free fatty acids impacts β-oxidation and energy production. Additionally, Atglistatin influences the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .
Transport and Distribution
Atglistatin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, Atglistatin accumulates in lipid droplets, where it exerts its inhibitory effects on adipose triglyceride lipase. The distribution of Atglistatin within tissues is influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of Atglistatin is primarily within lipid droplets, where it inhibits adipose triglyceride lipase. This localization is facilitated by targeting signals and post-translational modifications that direct Atglistatin to lipid droplets. The activity and function of Atglistatin are closely linked to its localization within these organelles, as the inhibition of adipose triglyceride lipase occurs at the site of triglyceride storage and hydrolysis .
准备方法
合成路线和反应条件: 阿特格列汀的合成涉及多个步骤,从市售起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物在使用色谱技术纯化后获得 .
工业生产方法: 阿特格列汀的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及自动化合成和纯化系统。 严格控制反应条件以确保最终产品的稳定性和质量 .
化学反应分析
反应类型: 阿特格列汀主要发生典型的有机小分子反应,包括:
氧化: 阿特格列汀可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以将阿特格列汀转化为其还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可以产生阿特格列汀的还原形式 .
相似化合物的比较
Phillyrin: Another inhibitor of adipose triglyceride lipase, showing similar inhibitory effects on ATGL.
NG-497: A small-molecule inhibitor targeting human ATGL, with selective inhibition properties
Uniqueness of Atglistatin: Atglistatin is unique in its high selectivity for ATGL and its ability to reduce fatty acid mobilization both in vitro and in vivo. This selectivity makes it a valuable tool for studying lipid metabolism and developing potential therapeutic applications .
属性
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOPBSAJHCUSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469924-27-3 | |
| Record name | 1469924-27-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)
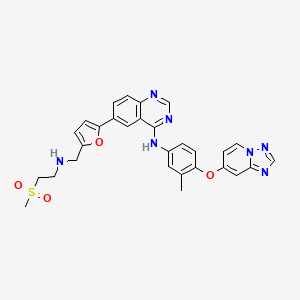
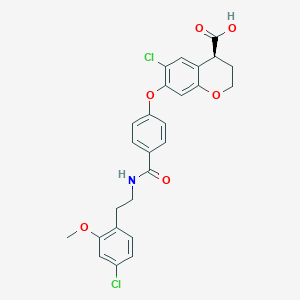
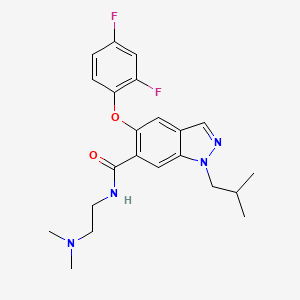
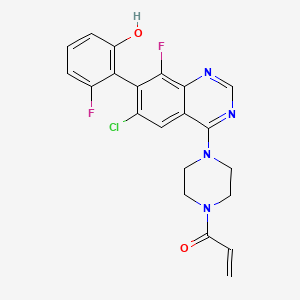
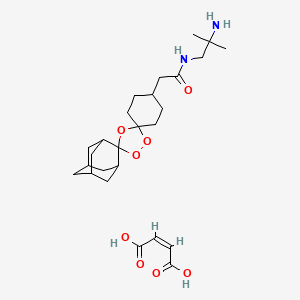
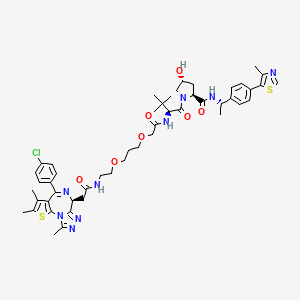

![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)

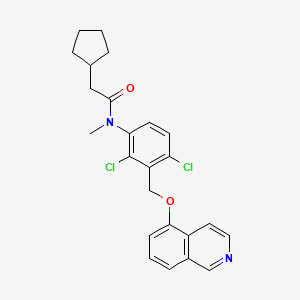

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)
